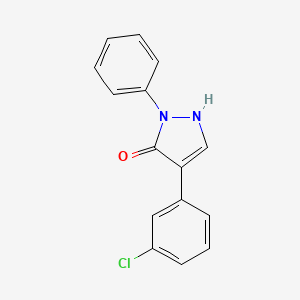

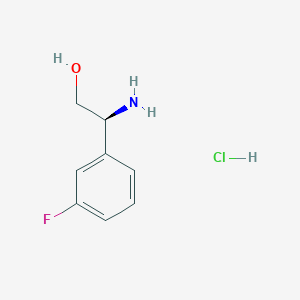

![molecular formula C16H14ClN3O2S B2399612 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897479-92-4](/img/structure/B2399612.png)

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a benzothiazole ring, which is a heterocyclic compound that is often found in drugs and other bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the colorimetric assays established weak COX-1 inhibitory activity of compounds 8 (a–e) and 9 (a–e) compared to the selective COX-1 inhibitor (indomethacin, IC 50 =0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 =5.12 μM) .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamide 8c has a melting point of 210–214 C .Scientific Research Applications

Corrosion Inhibition

One of the notable applications of compounds related to (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is in corrosion inhibition. Studies have shown that derivatives such as 4-4-ABPFM and 4-4-APFM are effective in inhibiting the corrosion of mild steel in acidic mediums. These compounds, prepared through condensation and reduction reactions, exhibit significant inhibition efficiency, reaching up to 80% for 4-4-ABPFM and 73% for 4-4-APFM. The optimum efficiency is observed at a concentration of 100 ppm over two hours at room temperature. Their behavior as mixed inhibitors with dominant cathodic inhibition and adherence to Langmuir adsorption isotherm has been highlighted. Surface improvements due to the formation of protective thin layer films on mild steel have been observed using scanning electron microscopy (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Antimicrobial Activities

Derivatives of this compound have been explored for their antimicrobial properties. For instance, compounds synthesized from furan-2-carbohydrazide, including 1,2,4-triazole derivatives converted to Mannich bases with secondary amines like piperazine, have demonstrated antimicrobial activities against various microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Anti-Mycobacterial Potential

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a promising anti-mycobacterial chemotype. Structurally diverse benzo[d]thiazole-2-carboxamides have shown potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds within this category exhibited MICs in the low μM range, with low cytotoxicity. A statistically reliable CoMFA model has supported these findings, highlighting their therapeutic index and potential as anti-tubercular agents (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Anticancer and Antiangiogenic Effects

Certain thioxothiazolidin-4-one derivatives, synthesized by coupling amines containing moieties like piperazine with specific acids, have displayed notable anticancer and antiangiogenic effects. These compounds have demonstrated efficacy in reducing tumor volume and cell number, prolonging the lifespan of mice with Ehrlich Ascites Tumor (EAT), and exhibiting strong antiangiogenic properties. They have shown potential as candidates for anticancer therapy with capabilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole and piperazine derivatives, have been reported to act as dopamine and serotonin antagonists . They are used as antipsychotic drug substances .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its targets (possibly dopamine and serotonin receptors) and induce changes that lead to its therapeutic effects .

Pharmacokinetics

A structurally similar compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

Similar compounds have shown anti-inflammatory properties , suggesting that this compound might also have similar effects.

Safety and Hazards

Future Directions

The future directions for the study of similar compounds could involve the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry . Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Properties

IUPAC Name |

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c17-11-3-1-5-13-14(11)18-16(23-13)20-8-6-19(7-9-20)15(21)12-4-2-10-22-12/h1-5,10H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGVRGDHAKMXDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)

![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)

![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2399546.png)

![N-(3,5-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2399550.png)